molecular formula C23H25N3O4 B250846 Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No. B250846
M. Wt: 407.5 g/mol
InChI Key: UYMHVLPCDVTYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been suggested that it may act by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been shown to have low toxicity in vitro and in vivo. It has been shown to have minimal effects on normal cell lines and tissues. However, further studies are needed to determine its long-term effects on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is its potential as a novel anticancer and antimicrobial agent. It has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Additionally, further studies are needed to determine its long-term effects on the human body and its potential as a drug candidate.

Synthesis Methods

The synthesis of Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate involves the reaction of 1-benzofuran-2-carboxylic acid with thionyl chloride to form 1-benzofuran-2-yl chloride. This intermediate is then reacted with ethyl 4-amino-1-piperazinecarboxylate to form 4-(4-ethylpiperazin-1-yl)-1-benzofuran-2-ylamine. The final step involves the reaction of the amine intermediate with methyl 4-formylbenzoate to form Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate.

Scientific Research Applications

Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have promising antitumor activity in vitro against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity against various bacterial and fungal strains.

properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 3-(1-benzofuran-2-carbonylamino)-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H25N3O4/c1-3-25-10-12-26(13-11-25)19-9-8-17(23(28)29-2)14-18(19)24-22(27)21-15-16-6-4-5-7-20(16)30-21/h4-9,14-15H,3,10-13H2,1-2H3,(H,24,27)

InChI Key

UYMHVLPCDVTYQH-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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